Methyl 2-bromo-2-(4-methoxyphenyl)acetate

Description

BenchChem offers high-quality Methyl 2-bromo-2-(4-methoxyphenyl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-bromo-2-(4-methoxyphenyl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-bromo-2-(4-methoxyphenyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-13-8-5-3-7(4-6-8)9(11)10(12)14-2/h3-6,9H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YICYREKXXVXWCS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C(=O)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of Methyl 2-bromo-2-(4-methoxyphenyl)acetate from 4-methoxyphenylacetic acid.

A Comprehensive Guide to the Synthesis of Methyl 2-bromo-2-(4-methoxyphenyl)acetate

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

This technical guide provides a detailed, scientifically-grounded protocol for the synthesis of methyl 2-bromo-2-(4-methoxyphenyl)acetate, a valuable intermediate in pharmaceutical development. The synthesis proceeds via a robust two-step pathway commencing with 4-methoxyphenylacetic acid. The core transformations involve an initial α-bromination using the Hell-Volhard-Zelinsky (HVZ) reaction to yield the intermediate 2-bromo-2-(4-methoxyphenyl)acetic acid, followed by a subsequent acid-catalyzed esterification with methanol. This document elucidates the underlying reaction mechanisms, offers a detailed step-by-step experimental protocol, and addresses critical safety, handling, and characterization considerations. The methodologies described are designed to be self-validating, incorporating field-proven insights to ensure reproducibility and high-purity outcomes for research and development applications.

Introduction

The Target Molecule: A Key Pharmaceutical Building Block

Methyl 2-bromo-2-(4-methoxyphenyl)acetate (CAS No: 50612-99-2) is an organic compound that serves as a crucial intermediate in the synthesis of various pharmaceuticals.[1] Its molecular structure, featuring an α-bromo ester functional group and a methoxy-substituted phenyl ring, makes it a versatile precursor for introducing the 2-(4-methoxyphenyl)acetate moiety into more complex molecules. A notable application is its use as an intermediate in the synthesis of Ambucetamide, an effective antispasmodic medication particularly valued for providing relief from menstrual pain.[1] The reactivity of the α-bromo position allows for facile nucleophilic substitution, making it an essential building block for drug discovery and process development.[2][3]

Synthetic Rationale and Strategy

The synthesis of the target methyl ester from 4-methoxyphenylacetic acid is logically approached as a two-step process.

-

α-Bromination: The first critical step is the selective introduction of a bromine atom at the α-carbon of the carboxylic acid. Direct bromination of a carboxylic acid is generally ineffective because the acidic hydroxyl proton is preferentially removed over an α-hydrogen, and the carboxylate group is not sufficiently electron-withdrawing to activate the α-position for enolization.[2] The Hell-Volhard-Zelinsky (HVZ) reaction is the classical and most effective method for this transformation. It utilizes a phosphorus trihalide (like PBr₃) and bromine (Br₂) to convert the carboxylic acid in situ into an acyl bromide, which readily enolizes to allow for electrophilic attack by bromine at the α-position.[4][5][6]

-

Esterification: Following successful α-bromination, the resulting 2-bromo-2-(4-methoxyphenyl)acetic acid is converted to its corresponding methyl ester. Acid-catalyzed esterification (Fischer esterification) is a straightforward and cost-effective method, employing an excess of methanol in the presence of a strong acid catalyst (e.g., H₂SO₄) to drive the equilibrium towards the desired product.[7]

This sequential approach ensures high selectivity and yield for each transformation, providing a reliable pathway to the final product.

Overall Synthetic Workflow

The transformation from the starting material to the final product is illustrated in the following workflow diagram.

Caption: Overall two-step synthesis pathway.

Reaction Mechanisms and Scientific Principles

Step 1: The Hell-Volhard-Zelinsky (HVZ) Reaction

The HVZ reaction is a cornerstone of organic synthesis for the α-halogenation of carboxylic acids.[8] The reaction proceeds not on the carboxylic acid itself, but on the corresponding acyl bromide intermediate, which is formed catalytically.[2][6]

The mechanism involves four key stages: [5][6]

-

Acyl Bromide Formation: The phosphorus tribromide (PBr₃) catalyst reacts with the starting carboxylic acid to replace the hydroxyl group with a bromide, forming an acyl bromide. This is a critical activation step.[2]

-

Keto-Enol Tautomerism: The acyl bromide, unlike the parent carboxylic acid, can readily tautomerize to its enol form. This tautomerization is often catalyzed by the HBr generated in the first step.[2][8]

-

α-Bromination of the Enol: The enol acts as a nucleophile, with the electron-rich C=C double bond attacking a molecule of bromine (Br₂). This is the key bond-forming step that installs the bromine at the α-position.[9]

-

Exchange/Hydrolysis: The resulting α-bromo acyl bromide can then react with a molecule of the starting carboxylic acid. This transfers the acyl group and regenerates the acyl bromide intermediate, propagating the catalytic cycle and eventually converting all the starting material to the α-bromo carboxylic acid product upon workup.[4]

Sources

- 1. Cas 50612-99-2,Methyl 2-broMo-2-(4-Methoxyphenyl)acetate | lookchem [lookchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chemimpex.com [chemimpex.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Hell volhard-zelinski reaction | PPTX [slideshare.net]

- 7. US5036156A - Process for the preparation of α-bromo-phenylacetic acids - Google Patents [patents.google.com]

- 8. byjus.com [byjus.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

Physical and chemical properties of Methyl 2-bromo-2-(4-methoxyphenyl)acetate.

An In-Depth Technical Guide to Methyl 2-bromo-2-(4-methoxyphenyl)acetate

Introduction

Methyl 2-bromo-2-(4-methoxyphenyl)acetate is a halogenated ester of significant interest in the fields of organic synthesis and medicinal chemistry. Characterized by a core phenylacetate structure functionalized with a methoxy group and an alpha-bromine atom, this compound serves as a versatile and reactive building block for the synthesis of more complex molecular architectures. Its utility is most notably demonstrated as a key intermediate in the production of various pharmaceuticals.[1][2]

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of Methyl 2-bromo-2-(4-methoxyphenyl)acetate. It is designed for researchers, scientists, and drug development professionals, offering field-proven insights into its synthesis, reactivity, applications, and safe handling protocols.

Chemical Identity and Structure

The foundational step in understanding any chemical entity is to establish its precise identity. The structural features of Methyl 2-bromo-2-(4-methoxyphenyl)acetate—specifically the presence of an ester, an electron-donating methoxy group on the aromatic ring, and a labile bromine atom alpha to the carbonyl—dictate its chemical behavior.

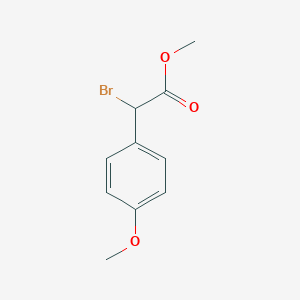

Caption: Molecular Structure of Methyl 2-bromo-2-(4-methoxyphenyl)acetate.

Physicochemical Properties

The physical properties of a compound are critical for its handling, purification, and use in reactions. The data below has been consolidated from various chemical suppliers and databases.

| Property | Value | Source(s) |

| CAS Number | 50612-99-2 | [1][3][4] |

| Molecular Formula | C₁₀H₁₁BrO₃ | [1][4] |

| Molecular Weight | 259.10 g/mol | [3][5] |

| Appearance | Data not consistently available; related compounds are oils or solids. | N/A |

| Boiling Point | 119-136 °C (at 0.3-0.5 Torr) | [1] |

| Density | ~1.438 g/cm³ (Predicted) | [1] |

| Solubility | Insoluble in water; soluble in many organic solvents like methanol and chloroform. | [6] |

Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation and purity assessment of the compound.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methoxy group protons, the ester methyl protons, and the alpha-proton. The aromatic protons will appear as a pair of doublets (an AA'BB' system) typical of a 1,4-disubstituted benzene ring. The methoxy group (OCH₃) will present as a singlet around 3.8 ppm, the ester methyl (COOCH₃) as a singlet around 3.7 ppm, and the benzylic alpha-proton (CH-Br) as a singlet around 5.3 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for the carbonyl carbon (~168 ppm), the aromatic carbons (114-159 ppm), the methoxy carbon (~55 ppm), the ester methyl carbon (~53 ppm), and the alpha-carbon bearing the bromine (~45 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong carbonyl (C=O) stretching absorption band for the ester group, typically found around 1740-1750 cm⁻¹. Other significant peaks include C-O stretching vibrations for the ester and ether linkages, and C-H stretching for the aromatic and aliphatic groups.[7]

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks of nearly equal intensity, which is indicative of the presence of a single bromine atom.[7]

Chemical Properties and Reactivity

The reactivity of Methyl 2-bromo-2-(4-methoxyphenyl)acetate is governed by the interplay of its functional groups.

-

Electrophilicity of the Alpha-Carbon: The carbon atom bonded to the bromine is highly electrophilic. This is due to the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom. Consequently, this compound is an excellent substrate for Sₙ2 (nucleophilic substitution) reactions. Various nucleophiles, such as amines, alkoxides, and thiolates, can readily displace the bromide ion, making it a valuable precursor for introducing diverse functionalities.

-

Hydrolytic Stability: As an ester, the compound is susceptible to hydrolysis under both acidic and basic conditions to yield the corresponding carboxylic acid, 2-bromo-2-(4-methoxyphenyl)acetic acid. This reaction must be considered when choosing reaction or storage conditions.

-

Influence of the Methoxy Group: The para-methoxy group is an electron-donating group, which activates the aromatic ring towards electrophilic substitution. However, its primary influence on the compound's typical reactions is electronic, stabilizing any potential carbocationic intermediates at the benzylic position, although Sₙ2 reactions are more common.

Caption: Generalized Sₙ2 reactivity pathway.

Synthesis and Purification Protocol

The synthesis of Methyl 2-bromo-2-(4-methoxyphenyl)acetate is typically achieved via the esterification of its corresponding carboxylic acid. This method is reliable and provides a high yield of the desired product.[8]

Expertise & Causality: The choice of an acid catalyst, like sulfuric acid, is crucial. It protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by the weakly nucleophilic methanol. The reaction is an equilibrium (Fischer esterification), so using excess methanol as the solvent drives the reaction toward the product side, in accordance with Le Châtelier's principle.

Experimental Protocol: Synthesis via Fischer Esterification

-

Reaction Setup: To a solution of 2-bromo-2-(4-methoxyphenyl)acetic acid (1.0 eq) in anhydrous methanol (acting as both reagent and solvent, ~5-10 mL per gram of acid), add concentrated sulfuric acid (H₂SO₄, ~0.05 eq) dropwise at room temperature with stirring.

-

Reflux: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Workup - Quenching and Extraction: After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing cold water. Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3x volumes).

-

Washing: Combine the organic layers and wash sequentially with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by a brine solution to remove excess water.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by vacuum distillation to yield the final product as a clear or light-colored oil.[1][8]

Caption: Workflow for the synthesis of the title compound.

Applications in Research and Drug Development

The primary value of Methyl 2-bromo-2-(4-methoxyphenyl)acetate lies in its role as a versatile synthetic intermediate.

-

Pharmaceutical Synthesis: Its most well-documented application is as a crucial precursor in the synthesis of Ambucetamide .[1][3][9] Ambucetamide is an antispasmodic agent found to be particularly effective in providing relief from menstrual pain.[1][3] The synthesis involves the reaction of this bromoester with a suitable amine, showcasing the key Sₙ2 reactivity of the compound.

-

Building Block for Bioactive Molecules: The broader class of α-bromo phenylacetic acid derivatives is instrumental in constructing a wide range of biologically active compounds. They are used in the synthesis of anti-inflammatory drugs, agrochemicals, and natural products.[10] For instance, the parent acid, 2-bromo-2-(4-methoxyphenyl)acetic acid, is a building block for complex molecules like the antimitotic agent Combretastatin A-4.[11]

Safety, Handling, and Storage

While a specific, comprehensive safety data sheet (SDS) for this exact compound is not widely available, its chemical nature as an α-bromo ester warrants significant precautions.[1] Such compounds are often irritants and lachrymators.

-

Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[12][13]

-

Handling: Avoid contact with skin, eyes, and clothing.[12] Do not breathe vapors or mist. In case of contact, rinse the affected area immediately with copious amounts of water.[13]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases, oxidizing agents, and amines.[12][14]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

Methyl 2-bromo-2-(4-methoxyphenyl)acetate is a compound of significant synthetic utility, primarily driven by the electrophilic nature of its alpha-carbon. Its well-defined physical and spectroscopic properties, coupled with a straightforward and high-yielding synthesis, make it an important tool for chemists. Its role as a key intermediate in the synthesis of the antispasmodic drug Ambucetamide underscores its importance in the pharmaceutical industry. A thorough understanding of its reactivity and adherence to strict safety protocols are paramount for its effective and safe utilization in a research and development setting.

References

-

LookChem. (n.d.). Cas 50612-99-2, Methyl 2-broMo-2-(4-Methoxyphenyl)acetate. Retrieved from [Link]

-

Appretech Scientific Limited. (n.d.). methyl 2-bromo-2-(4-methoxyphenyl)acetate. Retrieved from [Link]

-

LookChem. (n.d.). 2-Bromo-4-methoxyphenylacetic acid. Retrieved from [Link]

-

PubChem. (n.d.). Methyl 2-(3-bromo-4-methoxyphenyl)acetate. Retrieved from [Link]

-

SpectraBase. (n.d.). Methyl 2-bromo-2-(4-methoxyphenyl)acetate. Retrieved from [Link]

-

SynZeal. (n.d.). Safety Data Sheet - Methyl 4-Bromophenylacetate. Retrieved from [Link]

-

Guzei, I. A., et al. (2011). 2-(3-Bromo-4-methoxyphenyl)acetic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 2), o333. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Methyl 2-(4-bromo-2-nitrophenyl)acetate: A Key Intermediate for Pharmaceutical Synthesis and Fine Chemical Applications. Retrieved from [Link]

Sources

- 1. Cas 50612-99-2,Methyl 2-broMo-2-(4-Methoxyphenyl)acetate | lookchem [lookchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Methyl 2-broMo-2-(4-Methoxyphenyl)acetate CAS#: 50612-99-2 [chemicalbook.com]

- 4. appretech.com [appretech.com]

- 5. Methyl 2-(3-bromo-4-methoxyphenyl)acetate | C10H11BrO3 | CID 12717575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Bromo-4'-methoxyacetophenone | 2632-13-5 [chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. Methyl 2-broMo-2-(4-Methoxyphenyl)acetate | 50612-99-2 [chemicalbook.com]

- 10. chemimpex.com [chemimpex.com]

- 11. 2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to Methyl 2-bromo-2-(4-methoxyphenyl)acetate (CAS 50612-99-2)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-bromo-2-(4-methoxyphenyl)acetate, identified by the CAS number 50612-99-2, is a halogenated aromatic ester. While not an active pharmaceutical ingredient (API) itself, it serves as a pivotal chemical intermediate in the synthesis of more complex molecules.[1][2] Its utility is primarily recognized in the pharmaceutical industry, where it functions as a critical building block for the development of therapeutic agents.[1] This guide provides a comprehensive overview of its chemical and physical properties, its principal synthetic applications, detailed experimental protocols, and a list of commercial suppliers.

Physicochemical Properties

A clear understanding of the physicochemical properties of a synthetic intermediate is fundamental for its effective use in process chemistry and drug development. The key properties of Methyl 2-bromo-2-(4-methoxyphenyl)acetate are summarized in the table below.

| Property | Value | Source |

| CAS Number | 50612-99-2 | [1][3][4] |

| Molecular Formula | C₁₀H₁₁BrO₃ | [1][3][4][5] |

| Molecular Weight | 259.1 g/mol | [3][4] |

| Synonyms | Methyl bromo(4-methoxyphenyl)acetate, α-Bromo-4-methoxybenzeneacetic acid methyl ester | [3][5] |

| Appearance | Liquid, Solid, or Semi-solid | [6] |

| Boiling Point | 119-136 °C at 0.3-0.5 Torr | [1][3][4][7] |

| Density | 1.438 ± 0.06 g/cm³ (Predicted) | [1][3][4][7] |

| SMILES | O=C(OC)C(Br)C1=CC=C(OC)C=C1 | [2] |

Core Application: A Key Intermediate in the Synthesis of Ambucetamide

The primary and most well-documented application of Methyl 2-bromo-2-(4-methoxyphenyl)acetate is its role as a precursor in the synthesis of Ambucetamide.[1][3][4]

Ambucetamide: An Overview

Ambucetamide is an antispasmodic agent that has been found to be particularly effective in providing relief from menstrual pain (dysmenorrhea).[1][3][4] Its mechanism of action involves the relaxation of smooth muscle tissue. The synthesis of Ambucetamide relies on the specific chemical reactivity of intermediates like Methyl 2-bromo-2-(4-methoxyphenyl)acetate.

Synthetic Pathway and Mechanistic Rationale

The synthesis of Ambucetamide from Methyl 2-bromo-2-(4-methoxyphenyl)acetate involves a nucleophilic substitution reaction. The bromine atom at the alpha-carbon position to the ester group is a good leaving group, making this carbon atom susceptible to attack by nucleophiles. This reactivity is central to its function as a versatile building block in organic synthesis.[2]

Below is a diagram illustrating the synthetic workflow from a common precursor to Ambucetamide, highlighting the central role of Methyl 2-bromo-2-(4-methoxyphenyl)acetate.

Caption: Synthetic pathway to Ambucetamide.

Experimental Protocols

The following protocols are provided for illustrative purposes and should be adapted and optimized based on laboratory conditions and safety assessments.

Protocol 1: Synthesis of Methyl 2-bromo-2-(4-methoxyphenyl)acetate

This protocol is based on the known transformation of Methyl 4-methoxyphenylacetate.[3][8]

Materials:

-

Methyl 4-methoxyphenylacetate

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) as a radical initiator

-

Carbon tetrachloride (CCl₄) or another suitable solvent

-

Sodium bicarbonate solution

-

Sodium sulfate (anhydrous)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve Methyl 4-methoxyphenylacetate in CCl₄.

-

Add N-Bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN or BPO.

-

Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with a saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Wash with brine, and then dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purify the crude product by vacuum distillation to yield pure Methyl 2-bromo-2-(4-methoxyphenyl)acetate.

Protocol 2: Analytical Characterization by ¹H NMR

Objective: To confirm the structure and purity of the synthesized Methyl 2-bromo-2-(4-methoxyphenyl)acetate.

Materials:

-

Synthesized Methyl 2-bromo-2-(4-methoxyphenyl)acetate

-

Deuterated chloroform (CDCl₃)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Dissolve a small sample (5-10 mg) of the purified product in approximately 0.6 mL of CDCl₃.

-

Transfer the solution to an NMR tube.

-

Acquire a ¹H NMR spectrum.

-

Expected Chemical Shifts (δ):

-

Around 3.7-3.8 ppm (singlet, 3H, -OCH₃ on the ester)

-

Around 3.8-3.9 ppm (singlet, 3H, -OCH₃ on the phenyl ring)

-

Around 5.2-5.4 ppm (singlet, 1H, -CH(Br)-)

-

Around 6.8-7.0 ppm and 7.3-7.5 ppm (two doublets, 4H, aromatic protons of the p-substituted phenyl ring)

-

-

Integrate the peaks to confirm the proton ratios. The absence of a peak corresponding to the benzylic protons of the starting material (around 3.6 ppm, singlet, 2H) indicates a complete reaction.

Broader Research Context

The chemical scaffold of Methyl 2-bromo-2-(4-methoxyphenyl)acetate, an α-bromo phenylacetate derivative, is valuable in medicinal chemistry. While this specific compound is primarily linked to Ambucetamide, similar structures are employed in the synthesis of a wide range of biologically active molecules. For instance, academic research has explored related compounds as potential KEAP1-NRF2 protein-protein interaction inhibitors for inflammatory conditions and as Hypoxia-Inducible Factor-1 (HIF-1) inhibitors.[1] This highlights the versatility of this class of intermediates as starting points for generating chemical diversity in drug discovery programs.

Handling, Storage, and Safety

As with any halogenated organic compound, appropriate safety precautions should be taken when handling Methyl 2-bromo-2-(4-methoxyphenyl)acetate.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

-

Safety Data: Consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, first-aid measures, and disposal considerations.[6][9]

Commercial Availability

Methyl 2-bromo-2-(4-methoxyphenyl)acetate is available from various chemical suppliers. Researchers should always verify the purity and specifications of the compound from their chosen supplier.

| Supplier | |

| Bide Pharmatech Ltd. | [3] |

| Shanghai YuanYe Biotechnology Co., Ltd. | [3] |

| Cochemical Ltd. | [3] |

| Capot Chemical Co.,Ltd. | [3] |

| Parchem | [10] |

| Aaronchem | [2] |

| BOC Sciences | [] |

| Fluorochem | [9] |

Conclusion

Methyl 2-bromo-2-(4-methoxyphenyl)acetate (CAS 50612-99-2) is a commercially available and synthetically important intermediate. Its primary utility lies in its application as a key building block in the synthesis of the antispasmodic drug Ambucetamide. The reactivity of its α-bromo ester moiety makes it a valuable reagent for medicinal chemists and process development scientists. A thorough understanding of its properties and handling requirements is essential for its safe and effective use in a research and development setting.

References

-

LookChem. (n.d.). Cas 50612-99-2, Methyl 2-broMo-2-(4-Methoxyphenyl)acetate. Retrieved from [Link]

Sources

- 1. Cas 50612-99-2,Methyl 2-broMo-2-(4-Methoxyphenyl)acetate | lookchem [lookchem.com]

- 2. 50612-99-2 | MFCD11847980 | Methyl 2-bromo-2-(4-methoxyphenyl)acetate [aaronchem.com]

- 3. Methyl 2-broMo-2-(4-Methoxyphenyl)acetate | 50612-99-2 [chemicalbook.com]

- 4. Methyl 2-broMo-2-(4-Methoxyphenyl)acetate CAS#: 50612-99-2 [m.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. file.bldpharm.com [file.bldpharm.com]

- 7. 50612-99-2 | CAS DataBase [m.chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 10. parchem.com [parchem.com]

Molecular structure and weight of Methyl 2-bromo-2-(4-methoxyphenyl)acetate.

An In-depth Technical Guide to Methyl 2-bromo-2-(4-methoxyphenyl)acetate

This guide provides a comprehensive overview of Methyl 2-bromo-2-(4-methoxyphenyl)acetate, a key intermediate in pharmaceutical synthesis. It is intended for researchers, scientists, and professionals in drug development, offering in-depth information on its molecular structure, properties, synthesis, and analysis.

Introduction

Methyl 2-bromo-2-(4-methoxyphenyl)acetate is an organic compound that serves as a crucial building block in the synthesis of various pharmaceuticals.[1][2] Its unique molecular structure, featuring a bromo and methoxyphenyl group attached to an acetate moiety, makes it a versatile intermediate.[1] This compound is particularly significant in the development of medications for specific health conditions, such as its use as an intermediate in the synthesis of Ambucetamide, an antispasmodic effective for menstrual pain relief.[1][3]

Molecular Structure and Properties

The molecular formula for Methyl 2-bromo-2-(4-methoxyphenyl)acetate is C10H11BrO3.[1][4][5] Its molecular weight is approximately 259.1 g/mol .[3][4]

Key Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C10H11BrO3 | [1][4][5] |

| Molecular Weight | 259.1 g/mol | [3][4] |

| CAS Number | 50612-99-2 | [1][4][5] |

| Boiling Point | 119-136 °C (at 0.3-0.5 Torr) | [1] |

| Density | 1.438 ± 0.06 g/cm³ (Predicted) | [1] |

Structural Diagram

The structural formula of Methyl 2-bromo-2-(4-methoxyphenyl)acetate is visualized below. The diagram highlights the key functional groups: the methyl ester, the bromine atom at the alpha-carbon, and the para-methoxyphenyl group.

Caption: Molecular structure of Methyl 2-bromo-2-(4-methoxyphenyl)acetate.

Synthesis and Mechanistic Insights

The synthesis of Methyl 2-bromo-2-(4-methoxyphenyl)acetate typically involves the bromination of a precursor molecule. A common synthetic route starts from 4-methoxyphenylacetic acid.

Generalized Synthesis Workflow

The following diagram illustrates a typical synthetic pathway. The process begins with the esterification of 4-methoxyphenylacetic acid, followed by bromination at the alpha-position.

Caption: A typical synthetic workflow for Methyl 2-bromo-2-(4-methoxyphenyl)acetate.

Experimental Protocol: Synthesis

Step 1: Esterification of 4-Methoxyphenylacetic Acid A general method involves dissolving o-bromophenylacetic acid in methanol with a catalytic amount of concentrated sulfuric acid and refluxing the mixture.[6] After completion, the solvent is removed, and the residue is worked up with water and extracted with a solvent like dichloromethane.[6] The combined organic layers are dried and concentrated to yield the methyl ester.[6]

Step 2: Alpha-Bromination While specific protocols for the direct alpha-bromination of methyl 4-methoxyphenylacetate to the target compound are proprietary, a general approach involves reacting the ester with a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN) in a suitable solvent like carbon tetrachloride, followed by reflux. The reaction progress is monitored by techniques like TLC or GC. Upon completion, the reaction mixture is cooled, filtered, and the solvent is evaporated. The crude product is then purified, typically by column chromatography.

Analytical Characterization

Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized Methyl 2-bromo-2-(4-methoxyphenyl)acetate.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-methoxyphenyl group, a singlet for the methoxy protons, a singlet for the ester methyl protons, and a singlet for the alpha-proton.

-

¹³C NMR : The carbon NMR spectrum will display distinct peaks for the carbonyl carbon of the ester, the alpha-carbon attached to the bromine, the aromatic carbons, the methoxy carbon, and the ester methyl carbon.

-

-

Mass Spectrometry (MS) : Mass spectral analysis is used to determine the molecular weight and fragmentation pattern of the compound.[7] The presence of bromine will result in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).

-

Infrared (IR) Spectroscopy : The IR spectrum will show characteristic absorption bands for the C=O stretching of the ester group, C-O stretching, and vibrations associated with the aromatic ring.[8]

Applications in Drug Development

Methyl 2-bromo-2-(4-methoxyphenyl)acetate is a valuable intermediate in the synthesis of various pharmaceutical compounds.[1][2] Its utility stems from the reactivity of the alpha-bromo group, which allows for nucleophilic substitution reactions to introduce diverse functionalities. This makes it a key component in the construction of more complex molecular architectures for drug candidates.

Conclusion

This technical guide has provided a detailed overview of Methyl 2-bromo-2-(4-methoxyphenyl)acetate, covering its molecular structure, physicochemical properties, synthesis, and analytical characterization. The information presented underscores its importance as a versatile intermediate in the pharmaceutical industry. For researchers and scientists in drug development, a thorough understanding of this compound is essential for its effective application in the synthesis of novel therapeutic agents.

References

-

LookChem. Methyl 2-broMo-2-(4-Methoxyphenyl)acetate. [Link]

-

Appretech Scientific Limited. methyl 2-bromo-2-(4-methoxyphenyl)acetate. [Link]

-

SpectraBase. Methyl 2-bromo-2-(4-methoxyphenyl)acetate. [Link]

-

SpectraBase. Methyl 2-bromo-2-(4-methoxyphenyl)acetate - Optional[MS (GC)] - Spectrum. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Methyl 2-(4-bromo-2-nitrophenyl)acetate: A Key Intermediate for Pharmaceutical Synthesis and Fine Chemical Applications. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Exploring Applications of 2-Bromo-4-methoxytoluene in Organic Synthesis. [Link]

Sources

- 1. Cas 50612-99-2,Methyl 2-broMo-2-(4-Methoxyphenyl)acetate | lookchem [lookchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Methyl 2-broMo-2-(4-Methoxyphenyl)acetate CAS#: 50612-99-2 [chemicalbook.com]

- 4. Page loading... [guidechem.com]

- 5. appretech.com [appretech.com]

- 6. METHYL 2-(2-BROMOPHENYL)ACETATE synthesis - chemicalbook [chemicalbook.com]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

An In-Depth Technical Guide to the Key Intermediates in the Synthesis of Ambucetamide

This guide provides a detailed exploration of the core synthetic pathway for Ambucetamide, an antispasmodic agent particularly effective in the relief of menstrual pain.[1][2] Discovered in 1953 by Dr. Paul Janssen, the synthesis of this molecule, chemically known as 2-(dibutylamino)-2-(4-methoxyphenyl)acetamide, hinges on a concise and elegant strategy involving the formation and subsequent transformation of a critical α-aminonitrile intermediate.[1] This document is intended for researchers, scientists, and drug development professionals, offering not just a procedural overview, but also insights into the causality behind the experimental choices, ensuring a thorough understanding of the synthesis.

Introduction: The Molecular Architecture of Ambucetamide

Ambucetamide possesses a unique structure featuring a central α-carbon substituted with a 4-methoxyphenyl group, a dibutylamino group, and an acetamide moiety. This architecture is key to its pharmacological activity. The synthetic approach, therefore, focuses on the efficient construction of this quaternary carbon center.

The Core Synthetic Strategy: A Two-Stage Approach

The most direct and historically significant route to Ambucetamide is a two-stage process:

-

Stage 1: The Strecker Synthesis of the Key α-Aminonitrile Intermediate. This stage involves a one-pot, three-component reaction to form 2-(dibutylamino)-2-(4-methoxyphenyl)acetonitrile. This reaction is a variation of the classic Strecker synthesis, a powerful method for the formation of α-amino acids and their derivatives.

-

Stage 2: Hydrolysis of the Nitrile to the Amide. The α-aminonitrile intermediate is then subjected to controlled hydrolysis to convert the nitrile group into the desired primary amide, yielding Ambucetamide.

This strategic approach is both convergent and efficient, allowing for the rapid assembly of the core molecular framework.

PART 1: The Key Intermediates and Their Synthesis

This section delves into the detailed synthesis of the pivotal intermediates in the Ambucetamide production pipeline.

Intermediate 1: 2-(Dibutylamino)-2-(4-methoxyphenyl)acetonitrile

This α-aminonitrile is the cornerstone of the Ambucetamide synthesis. Its formation is achieved via a Strecker-type reaction involving the condensation of an aldehyde, an amine, and a cyanide source.

Causality of Component Selection:

-

4-Methoxybenzaldehyde: This commercially available aldehyde provides the requisite 4-methoxyphenyl group of the final product. Its electron-donating methoxy group can influence the reactivity of the aromatic ring, though the primary reaction occurs at the aldehyde functional group.

-

Dibutylamine: This secondary amine furnishes the dibutylamino substituent. The use of a secondary amine in the Strecker synthesis directly leads to an N,N-disubstituted α-aminonitrile.

-

Cyanide Source (e.g., Sodium Cyanide or Hydrogen Cyanide): The cyanide ion acts as the nucleophile that attacks the iminium ion intermediate, forming the crucial carbon-carbon bond and introducing the nitrile functionality.

Experimental Protocol: Synthesis of 2-(Dibutylamino)-2-(4-methoxyphenyl)acetonitrile

This protocol is based on established principles of the Strecker synthesis and is analogous to the original method described by Janssen.

-

Reaction Setup: In a well-ventilated fume hood, a solution of 4-methoxybenzaldehyde (1.0 equivalent) in a suitable solvent such as ethanol or methanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Amine Addition: Dibutylamine (1.0 equivalent) is added to the stirred solution.

-

Cyanide Addition: A solution of sodium cyanide (1.1 equivalents) in water is added dropwise to the reaction mixture at room temperature. Alternatively, hydrogen cyanide can be used, though this requires specialized handling due to its high toxicity. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.

-

Reaction Monitoring: The reaction is stirred at room temperature for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation: The reaction mixture is then diluted with water and extracted with an organic solvent such as diethyl ether or dichloromethane. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield the crude 2-(dibutylamino)-2-(4-methoxyphenyl)acetonitrile.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure α-aminonitrile.

Data Presentation: Physicochemical Properties of the Key Intermediate

| Property | Value |

| IUPAC Name | 2-(dibutylamino)-2-(4-methoxyphenyl)acetonitrile |

| Molecular Formula | C₁₇H₂₆N₂O |

| Molecular Weight | 274.41 g/mol |

| Appearance | Likely an oil or low-melting solid |

Visualization of the Synthetic Pathway: Strecker Synthesis

Caption: Formation of the key α-aminonitrile intermediate.

Intermediate 2: Ambucetamide (Final Product)

The final step in the synthesis is the conversion of the nitrile group of the intermediate to a primary amide. This is a classic hydrolysis reaction, which must be carefully controlled to avoid over-hydrolysis to the corresponding carboxylic acid.

Causality of Hydrolysis Conditions:

-

Acid-Catalyzed Hydrolysis (e.g., with Sulfuric Acid): Concentrated sulfuric acid is a common reagent for the hydrolysis of nitriles to amides. The strong acid protonates the nitrogen of the nitrile, making the carbon more electrophilic and susceptible to nucleophilic attack by water. The reaction conditions, particularly temperature and reaction time, are critical to stop the reaction at the amide stage.

-

Alternative Methods: Other methods for the partial hydrolysis of nitriles to amides exist, such as using basic hydrogen peroxide, but the acid-catalyzed route is a well-established and robust method.

Experimental Protocol: Synthesis of Ambucetamide

This protocol is a representation of the likely final step based on the original synthesis.

-

Reaction Setup: The purified 2-(dibutylamino)-2-(4-methoxyphenyl)acetonitrile (1.0 equivalent) is dissolved in a suitable solvent, and concentrated sulfuric acid is added cautiously with cooling.

-

Hydrolysis: The reaction mixture is heated to a controlled temperature (e.g., 60-80 °C) and stirred for a specific period. The progress of the reaction is monitored to ensure the formation of the amide without significant conversion to the carboxylic acid.

-

Work-up and Isolation: The reaction mixture is cooled and carefully poured onto ice. The resulting solution is then neutralized with a base, such as ammonium hydroxide or sodium hydroxide, which causes the Ambucetamide to precipitate.

-

Purification: The precipitated solid is collected by filtration, washed with water, and dried. Recrystallization from a suitable solvent system (e.g., ethanol-water) yields the purified Ambucetamide.

Data Presentation: Physicochemical Properties of Ambucetamide

| Property | Value |

| IUPAC Name | 2-(dibutylamino)-2-(4-methoxyphenyl)acetamide |

| Molecular Formula | C₁₇H₂₈N₂O₂ |

| Molecular Weight | 292.42 g/mol |

| Melting Point | 131-133°C[2] |

| Appearance | White to Pale Yellow Solid[2] |

Visualization of the Synthetic Pathway: Hydrolysis

Caption: Conversion of the nitrile to the final amide product.

PART 2: Comprehensive Synthetic Workflow

The following diagram illustrates the complete, two-step synthesis of Ambucetamide from commercially available starting materials.

Caption: Overall synthetic route to Ambucetamide.

Conclusion

The synthesis of Ambucetamide is a prime example of efficient and logical chemical synthesis. By employing the robust and well-understood Strecker synthesis, the key α-aminonitrile intermediate is readily prepared. Subsequent controlled hydrolysis provides the final active pharmaceutical ingredient. This in-depth guide has outlined the critical intermediates, provided plausible and detailed experimental protocols, and offered insights into the chemical reasoning behind the synthetic strategy. This knowledge is vital for any researcher or professional involved in the development and production of this important antispasmodic agent.

References

-

Janssen, P. A. J. (1954). α-Aryl-α-dialkylaminoacetamides. Journal of the American Chemical Society, 76(24), 6192–6194. [Link]

-

Strecker, A. (1850). Ueber die künstliche Bildung der Milchsäure und einen neuen, dem Glycocoll homologen Körper. Annalen der Chemie und Pharmacie, 75(1), 27–45. [Link]

-

Hoekstra, J. B., Fisher, D. S., Cull, K. M., Tisch, D. E., & Dickison, H. L. (1957). Studies with a uterine antispasmodic, ambucetamide. Journal of the American Pharmaceutical Association, 46(9), 564–568. [Link]

-

Pickles, V. R., & Clitheroe, H. J. (1960). The effects of ambucetamide on human myometrial and other preparations, and its antagonism to the menstrual stimulant. British Journal of Pharmacology and Chemotherapy, 15(1), 128–130. [Link]

-

PubChem. (n.d.). Ambucetamide. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (n.d.). Ambucetamide. Retrieved from [Link]

Sources

Literature review on α-aryl-α-bromoacetates.

An In-depth Technical Guide to α-Aryl-α-bromoacetates

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-Aryl-α-bromoacetates are a class of organic compounds characterized by an acetate group bearing both an aryl and a bromine substituent at the α-position. This unique structural arrangement imparts a versatile reactivity profile, making them highly valuable intermediates in modern organic synthesis. Their utility spans from the construction of complex molecular architectures to the synthesis of biologically active compounds and functional polymers. This technical guide provides a comprehensive overview of the synthesis, reactivity, and diverse applications of α-aryl-α-bromoacetates, with a focus on practical methodologies and the underlying chemical principles. Detailed experimental protocols, mechanistic diagrams, and a summary of key applications are presented to serve as a valuable resource for researchers in academia and the pharmaceutical industry.

Introduction

The strategic importance of α-aryl carboxylic acid derivatives in medicinal chemistry and materials science has driven the development of synthetic methods to access these motifs. Among the various precursors, α-aryl-α-bromoacetates stand out due to the dual functionality at the α-carbon. The presence of the bromine atom provides a reactive handle for a wide array of chemical transformations, including nucleophilic substitutions, organometallic reactions, and radical processes. The adjacent aryl group influences the reactivity of the α-position and is often a key structural element in the target molecules. This guide will delve into the core aspects of α-aryl-α-bromoacetate chemistry, offering insights into their preparation and synthetic utility.

Synthetic Methodologies

The efficient synthesis of α-aryl-α-bromoacetates is crucial for their application. Several strategies have been developed, primarily focusing on the direct bromination of α-aryl acetates or the construction of the α-aryl bond through cross-coupling reactions.

Direct α-Bromination of Aryl Acetic Acid Derivatives

One of the most straightforward approaches to α-aryl-α-bromoacetates is the direct bromination of the corresponding α-aryl acetic acid or its ester. This transformation typically involves the generation of an enol or enolate intermediate, which then reacts with an electrophilic bromine source.

A notable advancement in this area is the development of catalytic late-stage bromination strategies. For instance, a boron-catalyzed α-C-H functionalization of aryl acetic acids has been reported.[1][2] In this method, the aryl acetic acid is converted into an enediolate in the presence of a boron catalyst and a base, which then undergoes electrophilic bromination.[1][2]

Experimental Protocol: Boron-Catalyzed α-Bromination of Phenylacetic Acid

-

To a solution of phenylacetic acid (1.0 mmol) in a suitable solvent (e.g., 1,2-dichloroethane), add the boron catalyst (e.g., (AcO)4B2O, 5 mol%) and a base (e.g., DBU, 1.2 equiv.).

-

Stir the mixture at room temperature for 10-15 minutes to facilitate the formation of the enediolate.

-

Add the brominating agent (e.g., pyridinium tribromide, 1.1 equiv.) portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Purify the crude product by column chromatography on silica gel to afford α-bromo-α-phenylacetic acid.

Palladium-Catalyzed α-Arylation of Bromoacetates

An alternative and highly versatile route involves the palladium-catalyzed cross-coupling of an aryl halide with the enolate of a bromoacetate. This method allows for the introduction of a wide range of aryl groups. The α-arylation of esters with aryl bromides can be achieved at ambient temperatures using catalyst systems containing ligands such as tri-tert-butylphosphine.[3] This approach has been successfully applied to the synthesis of α-aryl phosphonoacetates, which are valuable precursors for Horner-Wadsworth-Emmons olefinations.[4]

| Catalyst/Ligand System | Aryl Halide | Typical Yield | Reference |

| [Pd₂(dba)₃] / BrettPhos | Aryl Chlorides/Bromides | Good to Excellent | [4] |

| [(P(t-Bu)₃Pd(μ-Br)]₂ | Aryl Bromides | Moderate to High | [3] |

| [Pd₂(allyl)₂Cl₂] / S-Phos | Aryl Bromides/Chlorides | High |

Experimental Protocol: Palladium-Catalyzed α-Arylation of Triethyl Phosphonoacetate

-

In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃ (1.25 mol%), BrettPhos (5 mol%), and Cs₂CO₃ (1.2 equiv.).

-

Add the aryl bromide (1.0 equiv.) and triethyl phosphonoacetate (1.1 equiv.) followed by the solvent (e.g., CPME).

-

Seal the tube and heat the reaction mixture at 100 °C with vigorous stirring.

-

Monitor the reaction by GC-MS.

-

After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

-

Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography to yield the α-aryl phosphonoacetate.[4]

Reactivity and Chemical Transformations

The synthetic utility of α-aryl-α-bromoacetates stems from their predictable and versatile reactivity, primarily centered around the electrophilic α-carbon and the potential for radical formation.

Nucleophilic Substitution Reactions

The carbon-bromine bond in α-aryl-α-bromoacetates is susceptible to nucleophilic attack, leading to the displacement of the bromide ion.[5][6][7] This reaction proceeds through a mechanism analogous to Sₙ2 or, in the case of activated aryl systems, a nucleophilic aromatic substitution-like addition-elimination pathway.[6][7][8] A wide range of nucleophiles, including amines, alkoxides, and thiolates, can be employed to introduce diverse functional groups at the α-position.

Caption: General mechanism of nucleophilic substitution.

The Reformatsky Reaction

α-Aryl-α-bromoacetates are classic substrates for the Reformatsky reaction, which involves the formation of a β-hydroxy ester from the reaction of an α-halo ester with a carbonyl compound in the presence of metallic zinc.[9][10] The reaction proceeds via the formation of an organozinc reagent, often referred to as a Reformatsky enolate.[9][10] These enolates are less reactive than their lithium or Grignard counterparts, which prevents undesired side reactions like self-condensation of the ester.[9][10] The reaction is highly versatile and can be performed under mild conditions.[11]

Caption: Workflow of the Reformatsky reaction.

Experimental Protocol: A Typical Reformatsky Reaction

-

Activate zinc dust by stirring with a dilute acid (e.g., HCl), followed by washing with water, ethanol, and ether, and drying under vacuum.

-

In a flame-dried flask under an inert atmosphere, add the activated zinc (2.0 equiv.) and a crystal of iodine to a solvent like THF or toluene.

-

Add a small portion of the α-aryl-α-bromoacetate (1.0 equiv.) and gently heat to initiate the reaction (disappearance of the iodine color).

-

Add the remaining α-aryl-α-bromoacetate and the carbonyl compound (1.0 equiv.) dissolved in the same solvent dropwise, maintaining a gentle reflux.

-

After the addition is complete, continue heating until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent, combine the organic phases, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent and purify the resulting β-hydroxy ester by column chromatography.[12][13]

Role in Radical Chemistry: Atom Transfer Radical Polymerization (ATRP)

α-Aryl-α-bromoacetates, such as ethyl α-bromophenylacetate (EBrPA), are effective initiators for Atom Transfer Radical Polymerization (ATRP).[14] ATRP is a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights, low polydispersity, and complex architectures.[15][16][17][18] The initiator's carbon-bromine bond is homolytically cleaved by a transition metal catalyst (typically a copper complex) to generate a radical that initiates polymerization. The reversible nature of this activation/deactivation process provides control over the growing polymer chain.[16]

Caption: Initiation step in Atom Transfer Radical Polymerization.

Applications in Synthesis

The versatile reactivity of α-aryl-α-bromoacetates makes them valuable building blocks for a wide range of molecular targets, from pharmaceuticals to specialized organic materials.

Synthesis of Biologically Active Molecules and Pharmaceuticals

α-Aryl-α-bromoacetates are key intermediates in the synthesis of numerous biologically active compounds.[19][20][21][22] The α-aryl acetate motif is present in various drugs and natural products with anti-inflammatory, anticancer, and other therapeutic properties.[23][24][25] For example, they can be used to construct the core structures of arylnaphthalene lactones, which are known for their significant biological activities.[25] The ability to readily introduce diverse aryl groups and subsequently functionalize the α-position makes these compounds highly attractive in drug discovery programs.[24][26][27]

Precursors to other Functional Groups

Beyond their direct use, α-aryl-α-bromoacetates serve as versatile precursors for other important functional groups. For instance, they can be converted into α-aryl nitriles, which are themselves valuable intermediates for the synthesis of carboxylic acids, amides, and primary amines. As mentioned earlier, their conversion to α-aryl phosphonoacetates opens up access to α,β-unsaturated esters via the Horner-Wadsworth-Emmons olefination, a powerful tool for carbon-carbon bond formation.[4]

Summary and Future Outlook

α-Aryl-α-bromoacetates have established themselves as indispensable tools in modern organic synthesis. The development of efficient and versatile synthetic methods, coupled with their predictable and diverse reactivity, has solidified their role as key building blocks for a wide range of applications. From the controlled synthesis of polymers by ATRP to the construction of complex, biologically active molecules, the utility of these compounds is vast. Future research in this area is likely to focus on the development of even more sustainable and atom-economical synthetic routes, such as direct C-H functionalization, and the expansion of their application in asymmetric synthesis and the development of novel pharmaceuticals and functional materials. The continued exploration of the rich chemistry of α-aryl-α-bromoacetates promises to yield further innovations in chemical synthesis.

References

-

The Catalytic Synthesis of α‐Bromo Aryl Acetic Acids by Late‐Stage Bromination. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Fan, P., Zhang, C., Zhang, L., & Fu, Y. (2020). Acylation of Aryl Halides and α-Bromo Acetates with Aldehydes Enabled by Nickel/TBADT Cocatalysis. Organic Letters, 22(10), 3849–3854. [Link]

-

Cozzi, P. G. (2016). Recent developments in the asymmetric Reformatsky-type reaction. Beilstein Journal of Organic Chemistry, 12, 2698–2711. [Link]

-

The Catalytic Synthesis of Α‐bromo Aryl Acetic Acids by Late‐Stage Bromination. (n.d.). AMiner. Retrieved January 4, 2026, from [Link]

-

Reformatsky reaction. (2023, December 29). In Wikipedia. [Link]

-

Reformatsky Reaction. (n.d.). NROChemistry. Retrieved January 4, 2026, from [Link]

-

Functional polymers by atom transfer radical polymerization. (2001). Progress in Polymer Science, 26(3), 337–377. [Link]

-

Reformatsky Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]

-

Reformatsky Reaction. (2023, January 22). Chemistry LibreTexts. [Link]

-

α-ARYLATION OF METHYL ACETATE: METHYL 3-METHOXY-α-PHENYLACETATE. (n.d.). Organic Syntheses. Retrieved January 4, 2026, from [Link]

-

Bromoalkyl ATRP initiator activation by inorganic salts: experiments and computations. (2017). Polymer Chemistry, 8(38), 5859–5868. [Link]

-

Shakya, A. K., & Kumar, D. (2013). Recent developments in atom transfer radical polymerization initiators for development of polymer-protein bioconjugates. Journal of Bioscience and Biotechnology, 2(1), 1-11. [Link]

-

Kattamuri, P. V., & Shavnya, A. (2015). Route to α-Aryl Phosphonoacetates: Useful Synthetic Precursors in the Horner–Wadsworth–Emmons Olefination. The Journal of Organic Chemistry, 80(15), 7847–7854. [Link]

-

Fantin, M., & Matyjaszewski, K. (2021). Atom transfer radical polymerization. Nature Reviews Methods Primers, 1(1), 1-24. [Link]

-

Synthesis of α-Aryl Nitriles through Palladium-Catalyzed Decarboxylative Coupling of Cyanoacetate Salt. (n.d.). Chu Lab @ Tsinghua University. Retrieved January 4, 2026, from [Link]

-

Aryl Halides. (2021, July 31). Chemistry LibreTexts. [Link]

-

Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). (2011, May 6). Master Organic Chemistry. [Link]

-

Synthesis of Biologically Active Molecules through Multicomponent Reactions. (2021). Molecules, 26(16), 4992. [Link]

-

13.1.2 "Nucleophilic Aromatic Substitution". (2019, June 5). Chemistry LibreTexts. [Link]

-

Bioactive Compounds from Natural Sources: Discovery, Evaluation, and Applications. (2024). Molecules, 29(12), 2903. [Link]

-

From Atom Transfer Radical Addition to Atom Transfer Radical Polymerization. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Preparation of Aryl Bromides, Part 2: Nucleophilic Bromination. (2022, September 17). YouTube. [Link]

-

Synthesis of biologically active compounds derived from natural products. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

18.10: Nucleophilic Aromatic Substitution - The Addition-Elimantion Mechanism. (2020, May 30). Chemistry LibreTexts. [Link]

-

Special Issue “Development and Synthesis of Biologically Active Compounds”. (2024). International Journal of Molecular Sciences, 25(7), 4022. [Link]

-

Synthetic Studies on the Natural Product Myrsinoic Acid F Reveal Biologically Active Analogues. (2007). Organic Letters, 9(21), 4255–4258. [Link]

-

Palladium-Catalyzed α-Arylation of Aryl Acetic Acid Derivatives via Dienolate Intermediates with Aryl Chlorides and Bromides. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]

- The Reactions of Ethylα-bromoace-toacetate with S-benzylisothiourea. (1950). University of Minnesota.

-

Three‐component reaction of aryl diazoacetates, alcohols and α,β‐unsaturated aldehydes. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Rapid Access to Carbon-Isotope-Labeled Alkyl and Aryl Carboxylates Applying Palladacarboxylates. (2021). Journal of the American Chemical Society, 143(34), 13549–13555. [Link]

-

#91 Development of novel synthetic methodologies from aryl ketones and its application in API's synthesis. (2022). Journal of Pharmaceutical Chemistry, 8(Suppl 1). [Link]

-

Discovery of Novel Aryl Carboxamide Derivatives as Hypoxia-Inducible Factor 1α Signaling Inhibitors with Potent Activities of Anticancer Metastasis. (2019). Journal of Medicinal Chemistry, 62(21), 9649–9666. [Link]

-

Arylnaphthalene lactone analogues: synthesis and development as excellent biological candidates for future drug discovery. (2020). RSC Advances, 10(55), 33267–33285. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. aminer.org [aminer.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Route to α-Aryl Phosphonoacetates: Useful Synthetic Precursors in the Horner–Wadsworth–Emmons Olefination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. Reformatsky reaction - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Recent developments in the asymmetric Reformatsky-type reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Reformatsky Reaction | NROChemistry [nrochemistry.com]

- 13. Reformatsky Reaction [organic-chemistry.org]

- 14. Bromoalkyl ATRP initiator activation by inorganic salts: experiments and computations - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 16. doi.uni-plovdiv.bg [doi.uni-plovdiv.bg]

- 17. Atom transfer radical polymerization | Springer Nature Experiments [experiments.springernature.com]

- 18. researchgate.net [researchgate.net]

- 19. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

- 22. Special Issue “Development and Synthesis of Biologically Active Compounds” [mdpi.com]

- 23. Synthetic Studies on the Natural Product Myrsinoic Acid F Reveal Biologically Active Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Discovery of Novel Aryl Carboxamide Derivatives as Hypoxia-Inducible Factor 1α Signaling Inhibitors with Potent Activities of Anticancer Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Arylnaphthalene lactone analogues: synthesis and development as excellent biological candidates for future drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 26. pubs.vensel.org [pubs.vensel.org]

- 27. medchemexpress.com [medchemexpress.com]

Unveiling the Molecular Architecture: A Spectroscopic Guide to Methyl 2-bromo-2-(4-methoxyphenyl)acetate

For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's structural and electronic properties is paramount. This technical guide provides an in-depth analysis of the spectroscopic data for Methyl 2-bromo-2-(4-methoxyphenyl)acetate, a key intermediate in the synthesis of various organic compounds.

Methyl 2-bromo-2-(4-methoxyphenyl)acetate, with the chemical formula C₁₀H₁₁BrO₃ and a molecular weight of 259.1 g/mol , is a valuable building block in organic synthesis.[1][2] Its utility is underscored by its role as an intermediate in the preparation of pharmacologically active molecules.[1] Accurate characterization of this compound is crucial for ensuring the purity and identity of downstream products, making a thorough understanding of its spectroscopic signature essential.

This guide will delve into the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data of Methyl 2-bromo-2-(4-methoxyphenyl)acetate. We will explore the theoretical underpinnings of these techniques and apply them to the interpretation of the compound's spectra, providing a detailed roadmap for its identification and characterization.

Molecular Structure and Spectroscopic Overview

To fully appreciate the spectroscopic data, it is essential to first visualize the molecular structure of Methyl 2-bromo-2-(4-methoxyphenyl)acetate.

Figure 2. A generalized workflow for acquiring NMR spectra.

Detailed Steps:

-

Sample Preparation: Accurately weigh 5-10 mg of Methyl 2-bromo-2-(4-methoxyphenyl)acetate and dissolve it in approximately 0.6 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a clean NMR tube. The choice of solvent is critical as its residual signals should not overlap with the analyte signals.

-

Instrument Setup: Place the NMR tube in the spectrometer. The instrument's magnetic field needs to be homogenized by a process called shimming to obtain sharp spectral lines. The probe should be tuned to the resonance frequencies of the nuclei being observed (¹H and ¹³C).

-

Data Acquisition: Set the appropriate spectral parameters, including the number of scans, pulse width, and relaxation delay. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay or FID) is converted into a frequency-domain spectrum using a Fourier transform. The spectrum is then phased and the baseline is corrected to ensure accurate integration and peak picking.

-

Spectral Analysis: The processed spectrum is analyzed to determine chemical shifts, coupling constants, and integrals, which are then used to elucidate the molecular structure.

Infrared (IR) Spectroscopy

Workflow for IR Data Acquisition:

Figure 3. A generalized workflow for acquiring IR spectra.

Detailed Steps:

-

Sample Preparation: For a liquid sample like Methyl 2-bromo-2-(4-methoxyphenyl)acetate, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). If the sample is a solid, a KBr pellet can be made by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.

-

Background Spectrum: A background spectrum of the empty sample compartment (or the salt plates/KBr pellet alone) is recorded. This is necessary to subtract the spectral contributions from the atmosphere (e.g., CO₂, H₂O) and the sample holder.

-

Sample Spectrum: The sample is placed in the spectrometer, and its IR spectrum is recorded. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Data Analysis: The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the various functional groups present in the molecule.

Conclusion

The spectroscopic data of Methyl 2-bromo-2-(4-methoxyphenyl)acetate provides a detailed picture of its molecular structure. The ¹H and ¹³C NMR spectra reveal the connectivity of the carbon and hydrogen atoms, while the IR spectrum confirms the presence of the key functional groups. By carefully analyzing these spectra, researchers can confidently identify this important synthetic intermediate and ensure the integrity of their chemical transformations.

References

I am sorry, but I was unable to find the specific ¹H NMR, ¹³C NMR, and IR spectroscopic data for Methyl 2-bromo-2-(4-methoxyphenyl)acetate in the provided search results. The search results contained information about similar compounds, general information about the target compound, and a mention of an available IR spectrum without displaying the actual data. Therefore, I cannot provide a complete list of references with clickable URLs for the specific spectral data as requested.

Sources

An In-depth Technical Guide to Methyl 2-bromo-2-(4-methoxyphenyl)acetate: Commercial Availability, Purity Assessment, and Synthesis

Introduction

Methyl 2-bromo-2-(4-methoxyphenyl)acetate is a key building block in organic synthesis, particularly valued in the pharmaceutical industry as an intermediate for various active pharmaceutical ingredients (APIs).[1] Its utility is notably highlighted in the synthesis of Ambucetamide, an antispasmodic agent effective in relieving menstrual pain.[1] The compound's bifunctional nature, featuring both a reactive bromine atom and a methoxy-substituted aromatic ring, makes it a versatile reagent for introducing the 4-methoxyphenylacetyl moiety into more complex molecular architectures.

This technical guide provides a comprehensive overview of the commercial availability of Methyl 2-bromo-2-(4-methoxyphenyl)acetate, detailed methodologies for its purity assessment, a discussion of common impurities, and a robust protocol for its laboratory-scale synthesis. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this important synthetic intermediate.

Commercial Availability and Purity

Methyl 2-bromo-2-(4-methoxyphenyl)acetate is commercially available from various chemical suppliers. The purity of commercially available batches typically ranges from 95% to over 98%, which is suitable for many research and development applications. However, for applications in GMP-regulated environments or for the synthesis of APIs where impurity profiles are strictly controlled, further purification and rigorous analytical characterization are often necessary.

| Supplier Type | Typical Purity | Scale | Notes |

| Research Chemical Suppliers | ≥95% | Grams to Kilograms | Suitable for early-stage research and process development. |

| Custom Synthesis Providers | ≥98% | Kilograms to Tons | Can often provide higher purity material upon request, with detailed analytical data. |

It is crucial for the end-user to obtain a Certificate of Analysis (CoA) from the supplier, which should include details of the analytical methods used for purity determination and a list of identified impurities.

Analytical Methods for Purity Determination

A multi-faceted analytical approach is recommended for the comprehensive assessment of Methyl 2-bromo-2-(4-methoxyphenyl)acetate purity. This typically involves a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is the most common and effective method for determining the purity of Methyl 2-bromo-2-(4-methoxyphenyl)acetate and for quantifying its impurities.

dot

Caption: A typical workflow for the HPLC analysis of Methyl 2-bromo-2-(4-methoxyphenyl)acetate.

Experimental Protocol: HPLC Purity Determination

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase:

-

A: 0.1% Formic acid in Water

-

B: 0.1% Formic acid in Acetonitrile

-

-

Gradient:

Time (min) % A % B 0 60 40 20 10 90 25 10 90 26 60 40 | 30 | 60 | 40 |

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Prepare a sample solution of approximately 1 mg/mL in acetonitrile.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for identifying volatile impurities and for confirming the identity of the main component.

Experimental Protocol: GC-MS Analysis

-

Instrumentation: A standard GC-MS system.

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 280 °C.

-

Hold at 280 °C for 5 minutes.

-

-

Injector Temperature: 250 °C

-

MS Transfer Line Temperature: 280 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Sample Preparation: Prepare a dilute solution of the sample in ethyl acetate (approximately 100 µg/mL).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the unambiguous structural confirmation of Methyl 2-bromo-2-(4-methoxyphenyl)acetate and for the identification of structurally related impurities.

Predicted ¹H NMR (400 MHz, CDCl₃):

-

δ 7.40 (d, J = 8.8 Hz, 2H): Aromatic protons ortho to the acetate group.

-

δ 6.90 (d, J = 8.8 Hz, 2H): Aromatic protons meta to the acetate group.

-

δ 5.25 (s, 1H): Methine proton at the alpha-position.

-

δ 3.81 (s, 3H): Methoxy protons.

-

δ 3.75 (s, 3H): Methyl ester protons.

Predicted ¹³C NMR (100 MHz, CDCl₃):

-

δ 169.0: Carbonyl carbon of the ester.

-

δ 160.0: Aromatic carbon bearing the methoxy group.

-

δ 130.0: Aromatic carbons ortho to the acetate group.

-

δ 128.5: Aromatic carbon attached to the acetate group.

-

δ 114.5: Aromatic carbons meta to the acetate group.

-

δ 55.5: Methoxy carbon.

-

δ 53.0: Methyl ester carbon.

-

δ 45.0: Methine carbon bearing the bromine.

Common Impurities and Purification

The most common impurities in commercially available Methyl 2-bromo-2-(4-methoxyphenyl)acetate are typically related to its synthesis.

dot

References

The Pivotal Role of Methyl 2-bromo-2-(4-methoxyphenyl)acetate in Synthetic Chemistry: A Technical Guide

Introduction: A Versatile Intermediate in Modern Organic Synthesis

Methyl 2-bromo-2-(4-methoxyphenyl)acetate is a valuable and highly reactive organic intermediate that serves as a cornerstone in the synthesis of a diverse array of complex molecules, particularly within the pharmaceutical and materials science sectors. Its structure, featuring a reactive α-bromo ester and an electron-rich methoxy-substituted phenyl ring, makes it a prime candidate for a variety of chemical transformations. This guide provides an in-depth exploration of the synthetic pathways leading to Methyl 2-bromo-2-(4-methoxyphenyl)acetate (upstream products) and the subsequent chemical transformations that utilize this versatile building block to create a range of valuable downstream products. We will delve into the mechanistic underpinnings of these reactions, provide detailed experimental protocols, and discuss the applications of the resulting compounds, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

Part 1: Upstream Products - The Synthesis of Methyl 2-bromo-2-(4-methoxyphenyl)acetate

The synthesis of Methyl 2-bromo-2-(4-methoxyphenyl)acetate typically proceeds through a two-step sequence: the α-bromination of a readily available starting material, 4-methoxyphenylacetic acid, followed by the esterification of the resulting α-bromo acid.

α-Bromination of 4-Methoxyphenylacetic Acid

The introduction of a bromine atom at the α-position to the carboxyl group is a critical transformation. The most common and industrially relevant method for this is the Hell-Volhard-Zelinsky (HVZ) reaction.[1][2][3] This reaction involves the treatment of a carboxylic acid with a halogen (in this case, bromine) in the presence of a catalytic amount of phosphorus trihalide (e.g., PBr₃).[1][2]

Alternatively, N-bromosuccinimide (NBS) can be employed as a brominating agent, often in the presence of a radical initiator or an acid catalyst, providing a milder and more selective method for α-bromination.[4][5]

Mechanism of the Hell-Volhard-Zelinsky Reaction:

The HVZ reaction proceeds through the initial formation of an acyl bromide, which is more reactive towards enolization than the parent carboxylic acid. The enol form then undergoes electrophilic attack by bromine at the α-carbon. The resulting α-bromo acyl bromide can then be hydrolyzed or reacted with an alcohol to yield the final product.

Caption: Mechanism of Fischer-Speier esterification.

Experimental Protocol: Esterification of α-Bromo-4-methoxyphenylacetic Acid

A general procedure for Fischer esterification is as follows:[6]

-

Reaction Setup: Dissolve α-bromo-4-methoxyphenylacetic acid in an excess of methanol in a round-bottomed flask.

-

Catalyst Addition: Slowly and cautiously add a catalytic amount of concentrated sulfuric acid.

-

Reaction Conditions: Reflux the mixture for several hours until the reaction is complete, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: After cooling, the excess methanol is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is evaporated to yield the crude ester.

-

Purification: The crude Methyl 2-bromo-2-(4-methoxyphenyl)acetate can be purified by vacuum distillation or column chromatography.

A patent describes the esterification of α-bromo(2-chloro)phenylacetic acid with methanol and sulfuric acid, which can be adapted for the target molecule. [7]

| Starting Material | Reagents | Reaction | Yield | Reference |

|---|---|---|---|---|

| α-Bromo(2-chloro)phenylacetic acid | Methanol, H₂SO₄ | Esterification | High | [7] |

| Benzoic acid | Methanol, H₂SO₄ | Esterification | 90% | [6]|

Part 2: Downstream Products - The Synthetic Utility of Methyl 2-bromo-2-(4-methoxyphenyl)acetate